N~2~,N~5~-Dihydroxy-N~2~,N~5~-diphenylfuran-2,5-dicarboxamide
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Overview
Description
N~2~,N~5~-Dihydroxy-N~2~,N~5~-diphenylfuran-2,5-dicarboxamide is a compound belonging to the class of furan derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and materials science. The unique structure of N2,N~5~-Dihydroxy-N~2~,N~5~-diphenylfuran-2,5-dicarboxamide, featuring both hydroxyl and phenyl groups, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-Dihydroxy-N~2~,N~5~-diphenylfuran-2,5-dicarboxamide typically involves the condensation reaction of furan-2,5-dicarboxylic acid with appropriate aromatic amines. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chloride, which then reacts with the aromatic amine to yield the desired dicarboxamide .
Industrial Production Methods
Industrial production methods for N2,N~5~-Dihydroxy-N~2~,N~5~-diphenylfuran-2,5-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~5~-Dihydroxy-N~2~,N~5~-diphenylfuran-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
N~2~,N~5~-Dihydroxy-N~2~,N~5~-diphenylfuran-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of functional materials, such as sensors and catalysts
Mechanism of Action
The mechanism of action of N2,N~5~-Dihydroxy-N~2~,N~5~-diphenylfuran-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding affinity and reactivity. The compound can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide: Known for its coordination chemistry and biological activities.
Pyrazine-2,5-dicarboxamide: Studied for its supramolecular structures and coordination properties
Uniqueness
N~2~,N~5~-Dihydroxy-N~2~,N~5~-diphenylfuran-2,5-dicarboxamide is unique due to its specific combination of hydroxyl and phenyl groups attached to the furan ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
61494-27-7 |
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Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-N,5-N-dihydroxy-2-N,5-N-diphenylfuran-2,5-dicarboxamide |
InChI |
InChI=1S/C18H14N2O5/c21-17(19(23)13-7-3-1-4-8-13)15-11-12-16(25-15)18(22)20(24)14-9-5-2-6-10-14/h1-12,23-24H |
InChI Key |
ZORAIWRSXADTLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)C2=CC=C(O2)C(=O)N(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
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